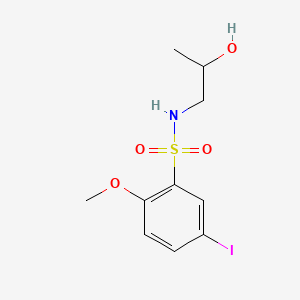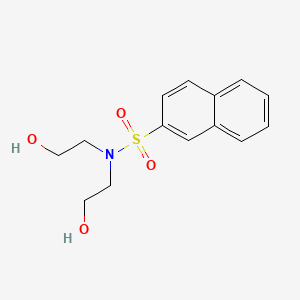
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxypropyl group, an iodine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the iodination of a suitable benzene derivative. The general synthetic route includes:
Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Methoxylation: The iodinated benzene is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Sulfonamidation: The methoxy-iodobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently reacted with a suitable amine to form the sulfonamide.
Hydroxypropylation: Finally, the sulfonamide is reacted with an epoxide, such as propylene oxide, to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated benzene sulfonamide.
Substitution: Formation of various substituted benzene sulfonamides depending on the nucleophile used.
科学的研究の応用
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxypropyl and methoxy groups enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.
類似化合物との比較
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
N-(2-hydroxypropyl)-5-bromo-2-methoxybenzenesulfonamide: Contains a bromine atom, leading to different chemical and biological properties.
N-(2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding interactions, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1428151-71-6 |
|---|---|
分子式 |
C10H14INO4S |
分子量 |
371.19g/mol |
IUPAC名 |
N-(2-hydroxypropyl)-5-iodo-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14INO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 |
InChIキー |
ZCAJGIYFVHCCDC-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)I)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-benzodioxol-5-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604176.png)
![6-(1-benzofuran-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604177.png)
![3-(4-chlorobenzyl)-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604179.png)
![3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE](/img/structure/B604181.png)
![3-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604183.png)
![2-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604184.png)
![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604186.png)
![2-(3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604190.png)
![N-[3-(2-furoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604191.png)
![2-{4-[(2-Isopropyl-5-methylphenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B604192.png)
![Ethyl 1-[(3-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B604193.png)

![Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine](/img/structure/B604197.png)
